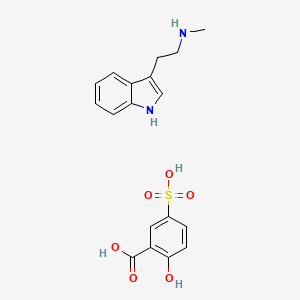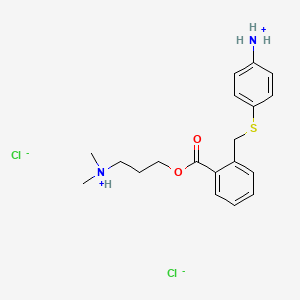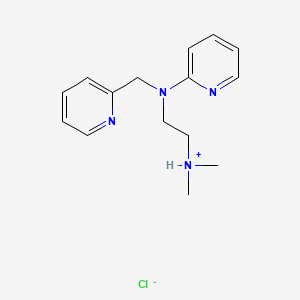
Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride is a chemical compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes ethylenediamine and pyridyl groups, making it a valuable ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride typically involves the reaction of ethylenediamine with pyridine derivatives under controlled conditions. The process often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The resulting product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste.
化学反応の分析
Types of Reactions
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Various halides or other nucleophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, including substituted pyridines and ethylenediamine derivatives.
科学的研究の応用
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and affect their bioavailability.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations and as a diagnostic agent.
Industry: Utilized in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ions, affecting their reactivity and interactions with other molecules. The compound’s structure allows it to form stable complexes, which can be used in various catalytic and analytical applications.
類似化合物との比較
Similar Compounds
Bis(2-pyridylmethyl)amine: Similar in structure but lacks the ethylenediamine backbone.
2,2’-Dipicolylamine: Contains two pyridyl groups but differs in the arrangement of the nitrogen atoms.
α,α’-Iminodi(2-picoline): Another related compound with a different nitrogen arrangement.
Uniqueness
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride is unique due to its combination of ethylenediamine and pyridyl groups, which provide a versatile framework for forming stable metal complexes. This makes it particularly valuable in coordination chemistry and various industrial applications.
特性
CAS番号 |
27439-44-7 |
|---|---|
分子式 |
C15H21ClN4 |
分子量 |
292.81 g/mol |
IUPAC名 |
dimethyl-[2-[pyridin-2-yl(pyridin-2-ylmethyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-18(2)11-12-19(15-8-4-6-10-17-15)13-14-7-3-5-9-16-14;/h3-10H,11-13H2,1-2H3;1H |
InChIキー |
NGPZCNYZRYAZBE-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCN(CC1=CC=CC=N1)C2=CC=CC=N2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



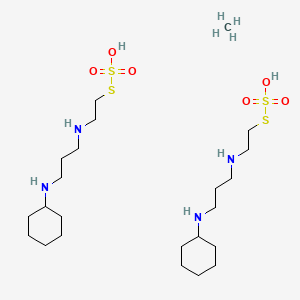

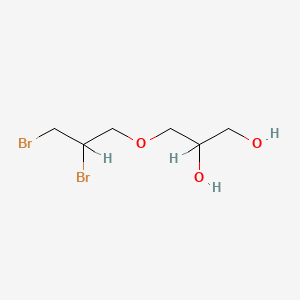
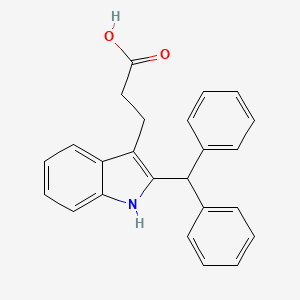

![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
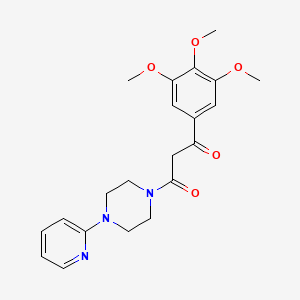
![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
